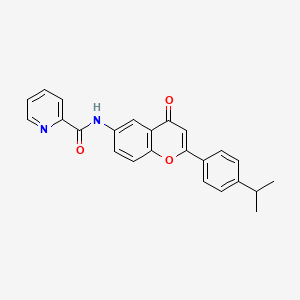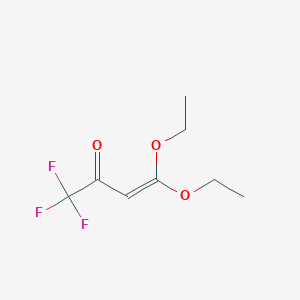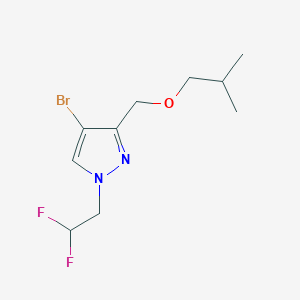
2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate is an organic compound characterized by its complex structure, which includes bromine, isopropyl, methyl, and nitrobenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the bromination of 3-isopropyl-6-methylphenol, followed by esterification with 3-nitrobenzenecarboxylic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups in place of the bromine atoms.
科学的研究の応用
2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nitro group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-3-isopropylphenyl 3-nitrobenzenecarboxylate
- 2,4-Dibromo-6-methylphenyl 3-nitrobenzenecarboxylate
- 3-Isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate
Uniqueness
2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(2,4-dibromo-6-methyl-3-propan-2-ylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO4/c1-9(2)14-13(18)7-10(3)16(15(14)19)24-17(21)11-5-4-6-12(8-11)20(22)23/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXAAYJEWUDWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine](/img/structure/B2668598.png)


![1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane](/img/structure/B2668602.png)

![N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2668604.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2668606.png)

